4-Chloro-2-fluorophenol

Description

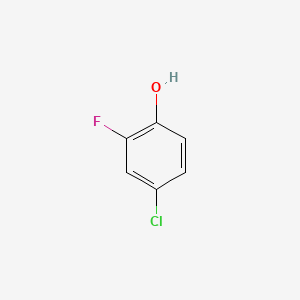

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMUKBBWORLNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188339 | |

| Record name | 4-Chloro-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-62-9 | |

| Record name | 4-Chloro-2-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-chloro-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-fluorophenol physical and chemical properties

An In-Depth Technical Guide to 4-Chloro-2-fluorophenol: Properties, Analysis, and Applications

Introduction

This compound is a halogenated aromatic organic compound that serves as a crucial intermediate in the synthesis of a variety of fine chemicals. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenolic ring, imparts specific physical and chemical properties that are leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[1] This guide provides a comprehensive overview of this compound, detailing its chemical identity, physical and chemical properties, spectroscopic characteristics, analytical methodologies, and safety protocols. The information is curated for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.

Chemical Identity and Structure

The structural arrangement of substituents on the benzene ring is fundamental to the reactivity and physical behavior of this compound. The fluorine atom at the ortho position and the chlorine atom at the para position to the hydroxyl group create a distinct electronic and steric environment.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 348-62-9 | [2][3] |

| Molecular Formula | C₆H₄ClFO | [1][3][4] |

| Molecular Weight | 146.55 g/mol | [1][5] |

| IUPAC Name | This compound | [4][6] |

| InChI | 1S/C6H4ClFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | [4][5] |

| InChI Key | ZKMUKBBWORLNLA-UHFFFAOYSA-N | [5][6] |

| SMILES String | Oc1ccc(Cl)cc1F |[5] |

Physical and Chemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various reaction media. It presents as a clear, colorless to light yellow liquid or a low-melting solid.[1][2]

Table 2: Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Clear colorless to light yellow liquid or low melting solid | [1][2] |

| Melting Point | 20 °C | [1][2][7] |

| Boiling Point | 103-104 °C at 50 mmHg | [1][2][7] |

| Density | 1.378 g/mL at 25 °C | [2][6][7] |

| Refractive Index (n20/D) | 1.536 | [2][6][7] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [5][6] |

| Water Solubility | Insoluble | [1][7] |

Acidity and Reactivity

The acidity of the phenolic proton is significantly influenced by the inductive and resonance effects of the halogen substituents. Both fluorine and chlorine are electron-withdrawing groups, which stabilize the corresponding phenoxide anion, thereby increasing acidity compared to phenol (pKa ≈ 10.0).

-

Inductive Effect : Fluorine is more electronegative than chlorine, exerting a stronger electron-withdrawing inductive effect (-I). This effect is distance-dependent, making the ortho-fluoro substituent particularly effective at stabilizing the negative charge on the adjacent oxygen atom upon deprotonation.

-

Resonance Effect : Both halogens can donate a lone pair of electrons to the aromatic ring (+R effect), which is counter to the inductive effect. However, the π-donor ability of chlorine is much weaker than that of fluorine.[8]

In terms of reactivity, this compound undergoes reactions typical of phenols. It can be deprotonated by bases to form a phenoxide, which can then act as a nucleophile in ether synthesis. It is also a substrate for reductive dechlorination; for instance, a sulfate-reducing consortium can convert it to 2-fluorophenol.[2]

Spectroscopic Data and Analytical Protocols

Characterization of this compound relies on standard spectroscopic and chromatographic techniques.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : The spectrum would exhibit complex splitting patterns for the three aromatic protons due to ¹H-¹H and ¹H-¹⁹F coupling. The phenolic proton would appear as a broad singlet.

-

¹³C NMR : The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observable.

-

¹⁹F NMR : A single resonance would be expected, with coupling to adjacent aromatic protons.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group. Strong absorptions corresponding to C-Cl, C-F, and C-O stretching, as well as aromatic C=C and C-H bending vibrations, would also be present.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) at m/z 146. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak) would be a key identifier.

-

Microwave Spectroscopy : Studies have utilized microwave spectroscopy to determine the conformational geometry of this compound. These investigations revealed that the cis conformation, where the hydroxyl hydrogen points towards the fluorine atom, is lower in energy than the trans conformation.[11]

Chromatographic Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for the separation and quantification of chlorophenols in various matrices.[12][13][14][15]

Caption: Generalized workflow for the chromatographic analysis of phenols.

Protocol 1: Gas Chromatography (GC) Analysis of Phenols (Based on EPA Method 8041A) [16]

This protocol provides a general guideline for the analysis of underivatized phenols using a Flame Ionization Detector (FID).

-

Sample Preparation : Extract the sample using an appropriate technique (e.g., liquid-liquid extraction with a suitable solvent like dichloromethane). Concentrate the extract if necessary.

-

Instrument Setup :

-

GC System : An analytical system complete with a capillary column inlet.

-

Column : A DB-5 (or equivalent) fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Injector : Splitless or on-column injector at 250-270 °C.

-

Oven Program : Initial temperature of 60-80 °C, hold for 1-2 min, then ramp at 8-10 °C/min to 250-280 °C, and hold for 5-10 min.

-

Detector : FID at 300 °C.

-

-

Calibration : Prepare a series of calibration standards of this compound in the extraction solvent. Analyze the standards to generate a calibration curve.

-

Analysis : Inject a known volume (e.g., 1 µL) of the sample extract into the GC system.

-

Quantification : Identify the this compound peak by its retention time. Quantify the concentration using the calibration curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis [13][14]

-

Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm filter to remove particulate matter.

-

Instrument Setup :

-

HPLC System : An isocratic or gradient pump system, autosampler, and UV detector.

-

Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (e.g., 75:25 v/v), often with a small amount of acid (e.g., acetic acid) to suppress the ionization of the phenolic group.

-

Flow Rate : 1.0 mL/min.

-

Detector : UV detector set to an appropriate wavelength (e.g., 280 nm).

-

-

Calibration : Prepare and run a series of standard solutions to establish a calibration curve.

-

Analysis : Inject a fixed volume (e.g., 20 µL) of the sample.

-

Quantification : Identify and quantify the analyte peak based on retention time and peak area relative to the calibration standards.

Synthesis

This compound serves as an intermediate, and its synthesis is a key step in various manufacturing processes. While specific proprietary synthesis methods may vary, a common conceptual approach involves the selective chlorination of a fluorophenol precursor. For its isomer, 2-chloro-4-fluorophenol, a known process involves the direct chlorination of 4-fluorophenol.[17] A similar strategy could be envisioned for this compound starting from 2-fluorophenol.

Caption: Plausible synthetic route to this compound.

Applications

The distinct properties of this compound make it a valuable intermediate in several industrial sectors.

-

Pharmaceuticals and Agrochemicals : It is a key building block in the synthesis of more complex active molecules. The presence of both fluorine and chlorine allows for regioselective modifications and can enhance the biological activity or metabolic stability of the final product.[1]

-

Liquid Crystal Materials : Halogenated aromatic compounds are frequently used in the manufacturing of liquid crystals for display technologies.[1]

-

Chemical Synthesis : It is used in the enzymatic preparation of 5-chloro-3-fluorocatechol and can undergo reductive dechlorination to produce 2-fluorophenol.[2]

Safety and Handling

This compound is classified as an irritant and requires careful handling to prevent exposure.[1][4] Adherence to established safety protocols is essential.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source(s) |

|---|---|---|---|

| Hazard | H315 | Causes skin irritation | [1][4][5] |

| H319 | Causes serious eye irritation | [4][5] | |

| H335 | May cause respiratory irritation | [4][5] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1][4][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1][4][5] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [1][5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1][4][5] | |

| P405 | Store locked up | [1][4][5] |

| | P501 | Dispose of contents/container to an approved waste disposal plant |[1][4][5] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][18] Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if vapors/mists are generated.[18]

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[18] Eyewash stations and safety showers should be readily accessible.[19]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[18]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[19]

Conclusion

This compound is a specialty chemical with a well-defined set of physical, chemical, and spectroscopic properties. Its utility as a synthetic intermediate is rooted in the specific reactivity conferred by its halogenated phenolic structure. A thorough understanding of its characteristics, analytical methods, and safety requirements, as outlined in this guide, is paramount for its effective and safe application in research and industrial manufacturing.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.

-

Furman University Scholar Exchange. (2025). Microwave spectrum and analysis of this compound. Retrieved from [Link]

-

Reddit. (2024). I am unsure which is more acidic. r/OrganicChemistry. Retrieved from [Link]

- Haque, I. U., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-203.

-

Wikipedia. (n.d.). 4-Chlorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Liquid chromatography of 4-chlorophenol. Retrieved from [Link]

-

Course Hero. (n.d.). Q5. In the box below, you are given the pK, values for a series of compounds.... Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Retrieved from [Link]

-

Analytical Chemistry. (1962). Gas Chromatographic Analysis of Chlorophenol Mixtures. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 348-62-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H4ClFO | CID 181975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-クロロ-2-フルオロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. jk-sci.com [jk-sci.com]

- 7. parchem.com [parchem.com]

- 8. reddit.com [reddit.com]

- 9. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 10. chem.ucla.edu [chem.ucla.edu]

- 11. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Microwave spectrum and analysis of this compound [scholarexchange.furman.edu]

- 12. jcsp.org.pk [jcsp.org.pk]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. epa.gov [epa.gov]

- 17. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2-fluorophenol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 4-Chloro-2-fluorophenol (CAS No. 348-62-9), a halogenated phenol of significant interest in the pharmaceutical and agricultural industries.[1][2] We move beyond basic identification to offer an in-depth exploration of its structural characterization through a multi-technique approach, including spectroscopic analysis, computational modeling, and an examination of key intramolecular interactions. This document is intended for researchers, scientists, and drug development professionals, providing not only foundational data but also the causal reasoning behind the experimental methodologies used to validate and understand the molecule's three-dimensional architecture and resulting chemical properties.

Introduction and Strategic Importance

This compound is a substituted aromatic compound whose utility as a chemical intermediate stems directly from the specific arrangement and electronic influence of its functional groups: a hydroxyl (-OH), a fluorine (-F), and a chlorine (-Cl) on a benzene ring.[3] Understanding the precise molecular geometry, electronic distribution, and intramolecular forces is paramount for predicting its reactivity, metabolic pathways, and potential interactions with biological targets. For instance, its use as a precursor in the synthesis of pharmaceuticals and agrochemicals demands a rigorous structural understanding to ensure stereospecific reactions and desired biological activity.[4][5] This guide presents a validated, multi-faceted workflow for the complete structural elucidation of this molecule.

Core Physicochemical & Identity Data

A foundational dataset is essential for any in-depth analysis. The key identifiers and properties of this compound are summarized below. This data provides the basis for sample handling, solvent selection in analytical procedures, and safety considerations.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6][7] |

| CAS Number | 348-62-9 | [3][6] |

| Molecular Formula | C₆H₄ClFO | [6][7] |

| Molecular Weight | 146.55 g/mol | [6] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Melting Point | 20 °C | [3][8] |

| Boiling Point | 103-104 °C at 50 mmHg | [3][8] |

| Density | 1.378 g/mL at 25 °C | [3][8] |

| Refractive Index (n20/D) | 1.536 | [3][8] |

| SMILES | C1=CC(=C(C=C1Cl)F)O | [6] |

| InChI Key | ZKMUKBBWORLNLA-UHFFFAOYSA-N | [6] |

Structural Elucidation Workflow: A Multi-Technique Approach

Confirming the structure of a molecule like this compound is not a single experiment but a systematic process of gathering complementary evidence. Each technique provides a unique piece of the structural puzzle. The logical flow of this process ensures a definitive and robust characterization.

Caption: Analytical workflow for structural elucidation.

Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular structure determination. The following sections detail the expected results from key techniques and, more importantly, explain the reasoning behind the spectral features based on the molecule's electronic and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework and the electronic environment of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the three aromatic protons and the single hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the hydroxyl group. The coupling patterns (J-couplings) are critical for confirming the substitution pattern.

-

¹³C NMR: The carbon spectrum will display six unique signals for the six aromatic carbons. The chemical shifts are diagnostic of the attached atoms (O, F, Cl, H) and their positions on the ring.

-

¹⁹F NMR: A single resonance is expected, and its coupling to adjacent protons (³JHF) provides definitive evidence for the ortho-relationship between the fluorine and a specific proton.

Predicted NMR Data & Interpretation

| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale for Chemical Shift and Splitting |

| ¹H | H-3 | ~7.1-7.3 | dd | ³JHH, ⁴JHF | Downfield due to ortho-F. Coupled to H-5 and F. |

| H-5 | ~6.9-7.1 | dd | ³JHH, ⁴JHCl | Influenced by para-Cl. Coupled to H-3 and H-6. | |

| H-6 | ~6.8-7.0 | t | ³JHH | Triplet due to coupling with two adjacent protons (H-5 and F via W-coupling). | |

| -OH | Variable | s (br) | - | Broad singlet, position is concentration/solvent dependent. | |

| ¹³C | C-1 (-OH) | ~148-152 | d | ²JCF | Carbon attached to OH, deshielded. Doublet from F coupling. |

| C-2 (-F) | ~150-154 | d | ¹JCF (large) | Directly attached to F, large ¹J coupling is characteristic. | |

| C-3 | ~115-118 | d | ²JCF | Shielded by +M of OH, split by F. | |

| C-4 (-Cl) | ~125-128 | s | - | Carbon attached to Cl, deshielded. | |

| C-5 | ~118-121 | d | ³JCF | Influenced by Cl and F. | |

| C-6 | ~122-125 | s | - | Aromatic CH. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.

-

O-H Stretch: A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹ is characteristic of a phenol C-O bond.

-

C-F and C-Cl Stretches: Absorptions for C-F and C-Cl bonds are expected in the fingerprint region, typically around 1100-1250 cm⁻¹ and 700-800 cm⁻¹, respectively.

-

Aromatic C=C Stretches: Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, which helps confirm the elemental composition.

-

Molecular Ion (M⁺): The key feature is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), MS will show two distinct molecular ion peaks: one for C₆H₄³⁵ClFO at m/z ≈ 146 and a second, smaller peak (about one-third the intensity) for C₆H₄³⁷ClFO at m/z ≈ 148. This isotopic pattern is a definitive signature for a monochlorinated compound.

-

Fragmentation: Common fragmentation pathways for phenols include the loss of CO (m/z -28) and fragments corresponding to the halogenated benzene ring.

Key Structural Feature: The Intramolecular Hydrogen Bond

A critical feature governing the conformation and properties of this compound is the presence of an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the ortho-fluorine atom.

Caption: O-H···F intramolecular hydrogen bond.

Microwave spectroscopy studies have confirmed that the cis conformation, where the hydroxyl hydrogen points toward the fluorine, is lower in energy and thus the predominant form of the molecule.[9] This interaction, while considered weak, is electrostatic in nature and stabilizes this conformer.[2][10][11] The formation of this five-membered ring has several consequences:

-

Conformational Preference: It locks the molecule into a planar conformation.[12]

-

Acidity: It slightly increases the acidity (lowers the pKa) of the phenol compared to a non-hydrogen-bonded analogue by stabilizing the phenoxide anion.

-

Spectroscopic Signature: The O-H stretch in the IR spectrum may appear sharper and at a slightly different frequency than phenols that only exhibit intermolecular H-bonding.

Computational Modeling Insights

To complement experimental data, Density Functional Theory (DFT) calculations are invaluable. Using a standard basis set (e.g., B3LYP/6-31G(d)), one can accurately predict key structural and electronic parameters.[13][14]

Why this is important: DFT allows us to visualize the molecular orbitals and electrostatic potential surface. This provides a clear picture of the electron distribution, confirming the electron-withdrawing nature of the halogens and the partial positive charge on the hydroxyl proton, which drives the IMHB. It also allows for the calculation of theoretical NMR and IR spectra, which can be used to validate experimental peak assignments.[15]

Predicted Molecular Properties from DFT:

| Parameter | Predicted Value | Significance |

| Dipole Moment | ~2.0 - 2.5 D | Indicates a polar molecule, influencing solubility and intermolecular forces. |

| O-H···F Distance | ~2.0 - 2.2 Å | Confirms the proximity required for a hydrogen bond. |

| C-O-H Angle | ~105 - 109° | Standard geometry for an sp³ hybridized oxygen. |

| HOMO-LUMO Gap | ~5 - 6 eV | Relates to the molecule's electronic stability and UV-Vis absorption profile.[13] |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following outlines standardized protocols for the key analytical techniques discussed.

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆). Causality: Deuterated solvents are used to avoid large interfering signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire 1024-2048 scans with a relaxation delay of 5 seconds using proton decoupling.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS peak.

Protocol 2: GC-MS Analysis for Purity and MW Confirmation

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like Dichloromethane or Ethyl Acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole analyzer).[16]

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Oven Program: Start at 80 °C, hold for 2 min, then ramp to 250 °C at 15 °C/min. Causality: The temperature ramp is crucial for separating the analyte from any impurities based on boiling point differences.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to confirm the molecular weight and the characteristic 3:1 isotopic pattern for chlorine.[17]

Conclusion

The molecular structure of this compound is definitively established through a synergistic combination of spectroscopic analysis and computational theory. NMR spectroscopy maps the atomic connectivity, Mass Spectrometry confirms the elemental composition and molecular weight, and IR spectroscopy identifies the key functional groups. Theoretical calculations and microwave spectroscopy data provide compelling evidence for a planar cis conformation stabilized by a weak O-H···F intramolecular hydrogen bond.[9][10] This detailed structural knowledge is not merely academic; it is the essential foundation upon which the rational design of new pharmaceuticals, agrochemicals, and other advanced materials is built.

References

-

Rosenberg, R. E., et al. (2020). Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique. The Journal of Physical Chemistry A. Available at: [Link]

-

Alcoba, D. R., et al. (2019). Intramolecular H-Bond Is Formed in 2-Fluorophenol and 2-Fluorothiophenol, but It May Not Be the Main Pathway of the JFH Coupling Constant Transmission. The Journal of Physical Chemistry A. Available at: [Link]

-

Rosenberg, R. E., et al. (2020). Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique. PubMed. Available at: [Link]

-

Flinn, C. G., et al. (1997). Intramolecular Hydrogen Bonding in Fluorophenol Derivatives: 2-Fluorophenol, 2,6-Difluorophenol, and 2,3,5,6-Tetrafluorohydroquinone. The Journal of Physical Chemistry A. Available at: [Link]

-

Abraham, M. H., et al. (2010). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Boulebd, H., et al. (2016). Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. ResearchGate. Available at: [Link]

-

Kelly, C. P., et al. (2006). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Available at: [Link]

-

Oswald, I. D. H., et al. (2007). Realizing Predicted Crystal Structures at Extreme Conditions: The Low-Temperature and High-Pressure Crystal Structures of 2-Chlorophenol and 4-Fluorophenol. ResearchGate. Available at: [Link]

-

Furman University Scholar Exchange. (2015). Microwave spectrum and analysis of this compound. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000461 4-Chlorophenol at BMRB. Available at: [Link]

-

Autechaux, S. (n.d.). Exploring 4-Chloro-2-Nitrophenol: Properties, Applications, and Manufacturing. Available at: [Link]

-

Galabov, B., et al. (2013). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. PMC - NIH. Available at: [Link]

-

Wlodawer, A., & Dauter, Z. (2017). X Ray crystallography. PMC - PubMed Central - NIH. Available at: [Link]

-

Nzila, A., et al. (2011). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC - NIH. Available at: [Link]

-

Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylphenol. Available at: [Link]

- Google Patents. (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol.

-

Aktas, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 348-62-9 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. innospk.com [innospk.com]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound | C6H4ClFO | CID 181975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

- 9. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Microwave spectrum and analysis of this compound [scholarexchange.furman.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-2-fluorophenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of halogenated aromatic compounds is a cornerstone of molecular design. Among these, 4-Chloro-2-fluorophenol stands out as a versatile and highly valuable intermediate. Its unique substitution pattern, featuring both chloro and fluoro groups on a phenolic ring, imparts distinct reactivity and physicochemical properties that are astutely exploited in the synthesis of a wide array of functional molecules. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its practical applications, synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in the field of drug development.

Part 1: Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1][2]

Beyond its systematic name, this compound is known by several synonyms in commercial and research contexts, which are crucial to recognize when searching databases and literature.

Synonyms:

Part 2: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its handling, application, and the design of synthetic routes. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C6H4ClFO | [1][2] |

| Molecular Weight | 146.55 g/mol | [1] |

| CAS Number | 348-62-9 | [1] |

| Appearance | Clear colorless to light yellow liquid or low melting solid | [4] |

| Melting Point | 20 °C (lit.) | [1] |

| Boiling Point | 103-104 °C at 50 mmHg (lit.) | [1] |

| Density | 1.378 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.536 (lit.) | [1] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [5] |

| Water Solubility | Insoluble | [4] |

Part 3: Applications in Research and Drug Development

The utility of this compound as a synthetic intermediate is widespread, with significant applications in the pharmaceutical, agrochemical, and material science sectors.[4][6]

Pharmaceutical Development

In the realm of drug discovery, the introduction of fluorine and chlorine atoms into a molecule can profoundly influence its pharmacological profile, including metabolic stability, binding affinity, and bioavailability.[7] this compound serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of analgesics and anti-inflammatory drugs.[6][8] The phenolic hydroxyl group provides a reactive handle for etherification or esterification, while the halogenated ring can participate in various cross-coupling reactions to build molecular complexity.[7]

Agrochemicals

Similar to its role in pharmaceuticals, the specific halogenation pattern of this compound is beneficial in the design of modern agrochemicals. It is utilized in the formulation of herbicides and pesticides, contributing to the development of more potent and selective agents for crop protection.[6][8]

Material Science

The compound is also employed in the production of specialty polymers and resins.[6] The presence of halogen atoms can enhance the flame retardant properties and overall durability of the resulting materials, making them suitable for specialized coatings and adhesives.[6]

Part 4: Synthesis Protocol

A common and efficient method for the preparation of 2-chloro-4-fluorophenol involves the direct chlorination of 4-fluorophenol. The following protocol is based on established synthetic procedures.[9]

Reaction Scheme:

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | C6H4ClFO | CID 181975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound 99 348-62-9 [sigmaaldrich.com]

- 6. National Museum of Natural History | 360 Virtual Tour [nmnh.nationalmuseum.gov.ph]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

Strategic Synthesis of 4-Chloro-2-fluorophenol: A Guide to Regioselective Chlorination

An In-depth Technical Guide for Drug Development Professionals

Abstract: 4-Chloro-2-fluorophenol is a valuable substituted phenol intermediate, critical in the synthesis of advanced pharmaceutical agents and complex agrochemicals.[1][2] This guide provides a comprehensive technical overview of its synthesis, focusing on a highly regioselective and efficient electrophilic chlorination strategy. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss critical parameters for process optimization and safety. This document is intended for researchers, chemists, and process development professionals in the life sciences sector.

Introduction and Synthetic Strategy

The precise placement of halogen atoms on an aromatic ring is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[3] this compound is a prime example of a key building block where this structural precision is paramount.

An initial analysis of the topic, "Synthesis of this compound from 4-fluorophenol," reveals a chemical inconsistency. The starting material, 4-fluorophenol, already has a substituent at the 4-position, making the introduction of a chlorine atom at the same position synthetically unfeasible via standard methods. A more logical and efficient synthetic route involves the regioselective chlorination of 2-fluorophenol . The powerful directing effects of the hydroxyl and fluorine substituents on the 2-fluorophenol ring make it an ideal precursor for achieving the desired this compound isomer with high selectivity. Therefore, this guide will focus on this scientifically sound and practical approach.

The core of this synthesis is the electrophilic aromatic substitution, a fundamental reaction class in organic chemistry.[4] Phenols are highly activated substrates for this reaction, meaning they react readily, often without the need for harsh catalysts.[5] The hydroxyl group is a strong ortho, para-directing group, significantly enhancing the electron density at these positions and stabilizing the reaction intermediate.[6][7]

Reaction Mechanism: Harnessing Substituent Effects

The high regioselectivity of this synthesis is a direct consequence of the electronic properties of the substituents on the 2-fluorophenol ring.

-

Activating & Directing Effects: The hydroxyl (-OH) group is a potent activating group that directs incoming electrophiles to the positions ortho and para to it. The fluorine (-F) atom is also an ortho, para-director, albeit a deactivating one due to its high electronegativity.

-

Synergistic Direction: In 2-fluorophenol, the position para to the strongly activating -OH group is C4. The position para to the -F group is C5. The position ortho to the -OH group (C6) is also activated. However, the para-directing effect of the hydroxyl group is dominant. Furthermore, the C4 position is also ortho to the fluorine atom. The confluence of these directing effects strongly favors electrophilic attack at the C4 position, leading to the desired this compound product.

-

The Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) serves as an excellent source of electrophilic chlorine.[8][9] In many cases, particularly with highly activated rings like phenols, it can chlorinate directly. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies reaction work-up.[8]

The mechanism proceeds via the standard electrophilic aromatic substitution pathway: attack of the electron-rich aromatic ring on the electrophilic chlorine source, formation of a resonance-stabilized carbocation intermediate (the sigma complex), and subsequent deprotonation to restore aromaticity.

Caption: Generalized mechanism for electrophilic chlorination.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for the chlorination of 2-fluorophenol using sulfuryl chloride. It is designed to be a self-validating system where reaction progress can be monitored and the endpoint clearly determined.

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Sulfuryl chloride is highly toxic, corrosive, and reacts violently with water.[9][10][11][12] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[10][12]

Materials and Equipment:

-

2-Fluorophenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Reflux condenser with a drying tube (or nitrogen inlet)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation or column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-fluorophenol (e.g., 10.0 g) in anhydrous dichloromethane (100 mL). Equip the flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Reagent Addition: Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution via the addition funnel over a period of 30-45 minutes. It is critical to maintain the low temperature to control the reaction rate and minimize side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution (50 mL). Caution: This will generate gas (CO₂ and HCl); perform this step slowly to avoid excessive foaming and pressure buildup.

-

Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the final product with high purity.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation: Critical Reaction Parameters

The success of the synthesis depends on the careful control of several variables. The choice of solvent and temperature, in particular, can have a profound effect on selectivity and yield.[8]

| Parameter | Condition / Reagent | Rationale & Impact on Outcome |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Provides a controllable source of electrophilic chlorine. Byproducts (HCl, SO₂) are gaseous, simplifying removal.[8] Using chlorine gas is also possible but can be harder to handle and may lead to over-chlorination.[13][14] |

| Stoichiometry | 1.0 - 1.1 equivalents of SO₂Cl₂ | A slight excess of the chlorinating agent ensures complete conversion of the starting material. A large excess increases the risk of forming dichlorinated byproducts. |

| Solvent | Dichloromethane (DCM), CCl₄ | An inert, non-polar, or low-polarity solvent is preferred to moderate the reaction.[4] Solvents like acetonitrile can activate SO₂Cl₂ and may be too reactive for an already activated substrate like phenol.[8] |

| Temperature | 0 - 25 °C | Phenol chlorination is highly exothermic. Low temperatures (ice bath) are crucial for controlling the reaction rate, preventing thermal runaway, and maximizing selectivity for the desired mono-chlorinated product. |

| Catalyst | Typically None Required | The high reactivity of the phenol ring often obviates the need for a Lewis acid catalyst.[5] In some cases, for less reactive substrates or to enhance para-selectivity, catalysts like AlCl₃ or specific sulfur compounds are used, but this can also increase byproduct formation.[15][16][17] |

Conclusion

The synthesis of this compound is most effectively and logically achieved through the direct, regioselective chlorination of 2-fluorophenol. By leveraging the powerful ortho, para-directing nature of the hydroxyl group, this electrophilic aromatic substitution proceeds with high selectivity for the desired isomer. The use of sulfuryl chloride as the chlorinating agent in a controlled, low-temperature environment provides a reliable and scalable method for producing this important chemical intermediate. Careful adherence to the outlined protocol and safety measures is essential for a successful and safe synthesis.

References

- Smith, K., & El-Hiti, G. A. (2011). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. ORCA - Cardiff University.

- Xina, H., Yang, S., An, B., & An, Z. (2017).

- Smith, K. (2004).

- Gallo, R. J., & Schirar, M. (1992). Selective ortho-chlorination of phenols. U.S. Patent 5,149,858.

- Cole-Parmer. (n.d.).

- Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.

- University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.

- NOAA. (n.d.). SULFURYL CHLORIDE. CAMEO Chemicals.

- Unknown. (n.d.). Phenol_Electrophilic substitution rxn.

- CDH Fine Chemical. (n.d.).

- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.

- SD Fine-Chem. (n.d.).

- Jana, S., & Verkade, J. G. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 87(20), 13869–13881.

- Quora. (2018).

- INCHEM. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.

- Chemistry Steps. (n.d.). Reactions of Phenols.

- PubChem. (n.d.). This compound.

- Tamura, M., et al. (1986). Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. U.S. Patent 4,620,042.

- Wikipedia. (n.d.). Sulfuryl chloride.

- ResearchGate. (n.d.). Chlorination of phenols using sulfuryl chloride (SO₂Cl₂)

- ResearchGate. (2021).

- Furman University Scholar Exchange. (2020). Microwave spectrum and analysis of this compound.

- Ishikawa, N., & Tanabe, T. (1991). Process for preparing 2-chloro-4-fluorophenol. U.S. Patent 5,053,557.

- Hamilton, L. A., & Sullivan, F. W. (1975). Chlorination with sulfuryl chloride. U.S. Patent 3,920,757.

- goods.com. (n.d.). This compound.

- J&K Scientific. (n.d.). This compound, 98%.

- PubChemLite. (n.d.). This compound (C6H4ClFO).

- ChemicalBook. (n.d.). 2-Chloro-4-fluorophenol(1996-41-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chloro-4-fluorophenol synthesis.

- Guidechem. (n.d.). How is 4-Chlorophenol produced by manufacturers?.

- Islampour, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- European Patent Office. (1986).

- ChemicalBook. (n.d.). This compound synthesis.

- Amerigo Scientific. (n.d.). This compound.

- Google Patents. (2013).

- Google Patents. (2019).

- Google Patents. (2017). Preparation process of 2,4-dichlorophenol. CN106349025A.

Sources

- 1. National Museum of Natural History | 360 Virtual Tour [nmnh.nationalmuseum.gov.ph]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 6. mlsu.ac.in [mlsu.ac.in]

- 7. quora.com [quora.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol - Google Patents [patents.google.com]

- 14. CN109096057B - Process for producing p-chlorophenol by tower-type continuous chlorination method - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

Solubility of 4-Chloro-2-fluorophenol in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-2-fluorophenol in Organic Solvents

Introduction

This compound is a halogenated aromatic compound of significant interest in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its utility as an intermediate is critically dependent on its behavior in solution, making a thorough understanding of its solubility in various organic solvents a cornerstone for process development, reaction optimization, and purification strategies. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the underlying physicochemical principles and provides a robust, field-proven experimental methodology.

Part 1: Physicochemical Profile and Structural Insights

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound (CAS: 348-62-9) is a substituted phenol with a unique combination of functional groups that dictate its solution behavior.[1][2]

The key structural features influencing its solubility are:

-

Phenolic Hydroxyl (-OH) Group: This group is polar and acts as both a hydrogen bond donor and acceptor. This confers a degree of hydrophilicity and promotes solubility in polar, protic solvents.

-

Aromatic Benzene Ring: The benzene ring is non-polar and hydrophobic, favoring interactions with non-polar or weakly polar solvents through van der Waals forces.

-

Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms are electronegative, contributing to the molecule's overall dipole moment and polarity. The fluorine atom can participate in weak hydrogen bonding. These halogens also increase the molecular weight and size, influencing crystal lattice energy and the energy required for dissolution.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₄ClFO | [1] |

| Molecular Weight | 146.55 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid or low melting solid | [3][4] |

| Melting Point | 20 °C (lit.) | [1][5] |

| Boiling Point | 103-104 °C at 50 mmHg (lit.) | [1][4] |

| Density | 1.378 g/mL at 25 °C (lit.) | [5][6] |

| Water Solubility | Insoluble | [3][5][7] |

| Refractive Index | n20/D 1.536 (lit.) |

The high XLogP3 value of 2.5 and its observed insolubility in water strongly indicate that this compound is a lipophilic compound, preferentially dissolving in organic solvents over aqueous media.[2][3][7]

Part 2: Theoretical Framework of Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This concept is rooted in the nature and magnitude of intermolecular forces between the solute (this compound) and the solvent molecules. For dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

Caption: Energy balance in the dissolution process.

-

Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can engage in strong hydrogen bonding with the phenolic hydroxyl group of this compound. High solubility is generally expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have significant dipole moments and can act as hydrogen bond acceptors. They will effectively solvate the polar regions of the molecule. Good solubility is anticipated. For instance, the related compound 4-chlorophenol is highly soluble in acetone (74.4 g/100mL).

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. While the aromatic ring of the solute has an affinity for these solvents, the polar hydroxyl group will be poorly solvated, likely resulting in lower solubility. 4-chlorophenol, for example, has very low solubility in hexane (0.4 g/100mL).

Part 3: Experimental Protocol for Solubility Determination

The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility and is recommended for its reliability and simplicity.[8] The protocol involves agitating an excess of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.

Methodology: Isothermal Shake-Flask Equilibrium

1. Principle: A supersaturated solution of this compound in the chosen organic solvent is prepared and agitated at a constant, controlled temperature. The system is allowed to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. The concentration of the solute in the supernatant liquid phase at this point represents its equilibrium solubility.

2. Materials and Reagents:

-

This compound (purity ≥ 98%)

-

Organic solvents of interest (analytical or HPLC grade)

-

Scintillation vials or flasks with airtight caps

-

Thermostatic shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

3. Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined time (typically 24-72 hours). A preliminary time-course study is recommended to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step removes any suspended micro-particles, which would otherwise lead to an overestimation of solubility.

-

Dilution & Analysis: Accurately weigh or dilute the filtered sample and analyze its concentration using a pre-validated analytical method, such as HPLC or GC.[9][10]

Caption: Isothermal Shake-Flask Solubility Workflow.

Part 4: Analytical Quantification Methods

Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is often the method of choice for non-volatile aromatic compounds like phenols.[11] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful alternative.[12][13]

-

HPLC-UV: A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a typical starting point. Detection is performed at the wavelength of maximum absorbance for this compound. A calibration curve must be generated using standards of known concentration to ensure accurate quantification.

-

GC-MS: This method provides excellent sensitivity and selectivity. Derivatization may be necessary to improve the volatility and peak shape of the phenol. The mass spectrometer allows for positive identification of the compound, adding a layer of certainty to the results.

Part 5: Expected Solubility Trends

While specific experimental data for this compound is not widely published, a qualitative and semi-quantitative prediction of its solubility in common organic solvents can be made based on physicochemical principles and data from analogous compounds.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | Very High | Strong hydrogen bonding with the phenolic -OH group. |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Ethers | Diethyl Ether | Moderate to High | Ether oxygen can act as a hydrogen bond acceptor. |

| Chlorinated | Dichloromethane | Moderate | Moderate polarity allows for favorable dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low to Moderate | Favorable π-stacking with the aromatic ring but poor solvation of the polar -OH group. |

| Aliphatic | n-Hexane, Cyclohexane | Very Low | Dominated by weak van der Waals forces; unable to effectively solvate the polar functional groups. |

These predictions serve as a valuable starting point for solvent selection in synthesis, purification, and formulation development. Experimental verification using the protocol outlined in Part 3 is essential for obtaining precise quantitative data for any specific application.

References

- J&K Scientific. (2011, August 11). This compound, 98%.

- Parchem. This compound (Cas 348-62-9).

- ECHEMI. 348-62-9, this compound Formula.

- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 181975.

- Royal Society of Chemistry. Analytical Methods.

- Alu'datt, M. H., et al. (2012). Techniques for Analysis of Plant Phenolic Compounds. International Journal of Molecular Sciences. Published by MDPI.

- ChemicalBook. 2-Chloro-4-fluorophenol Product Description.

- Sigma-Aldrich. 4-Chlorophenol.

- Agency for Toxic Substances and Disease Registry (ATSDR). Physical and Chemical Properties of Chlorophenol Compounds.

- Sigma-Aldrich. 2-Chloro-4-fluorophenol 99%.

- U.S. Environmental Protection Agency. (2000).

- AKSci. This compound.

- Ivanović, M. Analytical Methods for Phenolic Compounds. Doctoral Dissertation.

- Sigma-Aldrich. 4-Chlorophenol ≥ 99%.

- Dias, A. M. A., et al. (2018). Studies on the solubility of phenolic compounds.

- Sigma-Aldrich. This compound 99%.

- Benchchem. A Technical Guide to the Solubility of 4-Chloro-2,6-bis(hydroxymethyl)phenol in Organic Solvents.

- Sigma-Aldrich. This compound 99%.

- Solubility of Things. 4-Chlorophenol.

- ChemicalBook. This compound (CAS 348-62-9).

- Stenutz. This compound.

- Benchchem. Technical Support Center: Overcoming Solubility Challenges with 4-Amino-2,6-dichloro-3-fluorophenol.

- National Center for Biotechnology Information. 4-Chlorophenol. PubChem Compound Summary for CID 4684.

- Loba Chemie. 4-CHLOROPHENOL.

- Ghaedi, M., et al. (2014). Decontamination of 4-Chloro-2-Nitrophenol from Aqueous Solution by Graphene Adsorption: Equilibrium, Kinetic, and Thermodynamic Study. Polish Journal of Environmental Studies.

- Gao, H., et al. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Journal of the Chinese Chemical Society.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | C6H4ClFO | CID 181975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 348-62-9 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. This compound [stenutz.eu]

- 7. 348-62-9 this compound AKSci L680 [aksci.com]

- 8. researchgate.net [researchgate.net]

- 9. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Thermochemical Properties of 4-Chloro-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential thermochemical properties of 4-chloro-2-fluorophenol, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. In the absence of extensive published experimental data for this specific compound, this document serves as a detailed manual, outlining both state-of-the-art experimental and computational methodologies for the precise determination of its fundamental thermochemical parameters. By presenting these protocols, this guide empowers researchers to generate reliable data crucial for process development, safety analysis, and computational modeling. The core focus is on the determination of the enthalpy of formation, enthalpy of combustion, and enthalpy of sublimation, which are pivotal for understanding the energetic landscape of this molecule.

Introduction to this compound

This compound is a substituted aromatic compound with the molecular formula C₆H₄ClFO. Its structure, featuring a hydroxyl group, a chlorine atom, and a fluorine atom on the benzene ring, makes it a versatile building block in organic synthesis. The precise location of these functional groups influences the molecule's reactivity and physical properties, making it a valuable precursor in the development of novel drug candidates and agrochemicals.

A thorough understanding of the thermochemical properties of this compound is paramount for its effective and safe utilization. These properties, including its enthalpy of formation, govern the energy changes in chemical reactions, while its enthalpy of sublimation is crucial for understanding its phase behavior and for relating condensed-phase properties to the gaseous state, which is often the subject of theoretical calculations. This guide provides the necessary theoretical background and practical methodologies to determine these vital parameters.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 348-62-9 | [1] |

| Molecular Formula | C₆H₄ClFO | [2] |

| Molecular Weight | 146.55 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Melting Point | 20 °C (lit.) | [3] |

| Boiling Point | 103-104 °C at 50 mmHg (lit.) | [3] |

| Density | 1.378 g/mL at 25 °C (lit.) | [3] |

Synthesis of this compound

While various synthetic routes to substituted phenols exist, a plausible and efficient method for the preparation of this compound is the Mitsunobu reaction. This reaction allows for the formation of an ether linkage, which can be subsequently cleaved to yield the desired phenol.

Proposed Synthetic Pathway: Mitsunobu Reaction

A potential synthetic route involves the reaction of a suitable fluorinated precursor with a chlorinated phenol under Mitsunobu conditions, followed by a deprotection step. A more direct approach, however, could involve the etherification of this compound itself with a desired alcohol.[4]

Caption: Proposed Mitsunobu reaction for the derivatization of this compound.

Experimental Protocol: Mitsunobu Reaction

The following is a general procedure for the Mitsunobu reaction involving a phenol:

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) are added triphenylphosphine (1.5 eq) and the desired alcohol (1.3 eq).

-

Reaction Initiation: The mixture is cooled to 0 °C in an ice bath.

-

Addition of DEAD: Diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise to the cooled solution. The reaction is exothermic and the addition should be slow to maintain the temperature.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

Workup: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired ether product.

Determination of Thermochemical Properties

The determination of the thermochemical properties of this compound requires a combination of experimental and computational techniques to ensure accuracy and reliability.

Enthalpy of Combustion (ΔcH°)

The enthalpy of combustion is a measure of the energy released when a substance undergoes complete combustion with oxygen. For halogenated compounds like this compound, this measurement is complicated by the formation of corrosive acidic products (HCl and HF). Therefore, a specialized technique, rotating-bomb calorimetry, is required.[5]

Causality: A rotating-bomb calorimeter is essential for halogenated compounds to ensure that the combustion products fully dissolve in a capturing solution, leading to a well-defined final state and preventing corrosion of the bomb's internal components.

Caption: Workflow for Rotating-Bomb Combustion Calorimetry.

Step-by-Step Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is placed in a quartz crucible. If the substance is a liquid at room temperature, it is encapsulated in a polyethylene ampoule.

-

Bomb Preparation: A small, known amount of a suitable capturing solution (e.g., distilled water or an arsenious oxide solution to reduce free chlorine to chloride) is added to the bottom of the bomb.

-

Assembly and Pressurization: The crucible is placed in the bomb, and a platinum fuse wire is positioned to be in contact with the sample. The bomb is sealed and flushed with oxygen before being pressurized to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water. The entire assembly is placed in an isothermal jacket.

-

Measurement: The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature of the water is recorded at regular intervals until a constant temperature is reached. The bomb is rotated during the combustion to ensure complete dissolution of the gaseous products.

-

Correction and Calculation: After combustion, the bomb is depressurized, and the contents are analyzed to correct for the formation of nitric acid (from residual nitrogen in the bomb) and any unreacted starting material. The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system, which is determined by calibrating with a standard substance like benzoic acid.[6]

Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation is the heat required to transform one mole of a substance from the solid to the gaseous state. It is a crucial parameter for deriving the gas-phase enthalpy of formation from the condensed-phase value. Calvet microcalorimetry is a highly sensitive technique for this measurement.[7]

Causality: The "drop method" in Calvet microcalorimetry allows for the precise measurement of the heat absorbed during the sublimation of a small sample dropped into a heated calorimetric cell. The high sensitivity is achieved through a large number of thermocouples surrounding the sample and reference cells.[7]

Caption: Workflow for Enthalpy of Sublimation Measurement by Calvet Microcalorimetry.

Step-by-Step Methodology:

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is placed in a Knudsen effusion cell.

-

Calorimeter Setup: The Calvet microcalorimeter is brought to the desired experimental temperature and allowed to stabilize.

-

Measurement: The sample-containing cell is dropped from room temperature into the pre-heated calorimetric cell. The heat flow associated with heating the sample and its subsequent sublimation is recorded as a function of time.

-

Calibration: An electrical calibration is performed by dissipating a known amount of energy through a resistor in the calorimetric cell, which allows for the accurate determination of the calorimeter's response.

-

Calculation: The enthalpy of sublimation at the experimental temperature is calculated from the integrated area of the heat flow curve, corrected for the heat required to bring the sample to the experimental temperature. The value is then corrected to the standard temperature of 298.15 K using heat capacity data.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It can be determined experimentally from the enthalpy of combustion or computationally.

The standard enthalpy of formation in the condensed phase (solid or liquid), ΔfH°(cond), can be calculated from the standard enthalpy of combustion, ΔcH°, using Hess's law. The combustion reaction for this compound is:

C₆H₄ClFO(s/l) + 6O₂(g) → 6CO₂(g) + HCl(aq) + HF(aq) + H₂O(l)

The enthalpy of formation is then calculated as:

ΔfH°(C₆H₄ClFO, cond) = [6 * ΔfH°(CO₂, g) + ΔfH°(HCl, aq) + ΔfH°(HF, aq) + ΔfH°(H₂O, l)] - ΔcH°

The gas-phase enthalpy of formation, ΔfH°(g), can then be obtained by combining the condensed-phase value with the enthalpy of sublimation (for a solid) or vaporization (for a liquid):

ΔfH°(C₆H₄ClFO, g) = ΔfH°(C₆H₄ClFO, s) + ΔsubH°

High-level quantum chemical calculations provide a powerful tool for predicting thermochemical properties. Methods like Gaussian-n (e.g., G3, G4) theories or Density Functional Theory (DFT) can be employed.[8][9]

Causality: Isodesmic reactions are often used in computational thermochemistry. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach leads to a cancellation of systematic errors in the calculations, resulting in more accurate enthalpy of formation predictions.

Caption: General Workflow for Computational Determination of Enthalpy of Formation.

General Computational Protocol:

-

Structure Optimization: The 3D structure of this compound is optimized using a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set).

-

Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections to the enthalpy.

-

Single-Point Energy: A more accurate single-point energy is calculated using a higher level of theory (e.g., coupled-cluster with single, double, and perturbative triple excitations, CCSD(T)) and a larger basis set.

-

Isodesmic Reaction: An appropriate isodesmic reaction is constructed using molecules with accurately known experimental enthalpies of formation.

-

Enthalpy of Reaction Calculation: The enthalpy of the isodesmic reaction is calculated from the computed energies of all reactants and products.

-

Enthalpy of Formation Calculation: The enthalpy of formation of this compound is then derived from the calculated enthalpy of reaction and the known experimental enthalpies of formation of the other species in the reaction.

Data Summary

The following table should be populated with experimentally determined or computationally predicted values for the key thermochemical properties of this compound.

Table 2: Thermochemical Properties of this compound at 298.15 K

| Property | Symbol | Value (kJ/mol) | Method |

| Standard Enthalpy of Combustion (liquid) | ΔcH°(l) | To be determined | Rotating-Bomb Calorimetry |

| Standard Enthalpy of Sublimation | ΔsubH° | To be determined | Calvet Microcalorimetry |

| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | To be determined | From ΔcH° |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | From ΔfH°(l) and ΔsubH° or Computationally |

Conclusion

The thermochemical properties of this compound are essential for its application in research and development. This guide provides a robust framework for determining these properties through a combination of well-established experimental techniques and modern computational methods. The detailed protocols for rotating-bomb calorimetry, Calvet microcalorimetry, and quantum chemical calculations are designed to yield accurate and reliable data. By following these methodologies, researchers can obtain the necessary thermochemical parameters to optimize synthetic processes, ensure safety in handling and scale-up, and provide valuable input for computational models in drug discovery and materials science.

References

Sources

- 1. accelachem.com [accelachem.com]

- 2. edepot.wur.nl [edepot.wur.nl]